N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O3S/c1-12-6-7-15(23-8-3-9-27(23,25)26)11-16(12)22-17(24)13-4-2-5-14(10-13)18(19,20)21/h2,4-7,10-11H,3,8-9H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTHAQJCBAGWIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(trifluoromethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isothiazolidin-2-yl Intermediate: This step involves the reaction of a suitable thiol with an appropriate amine under oxidative conditions to form the isothiazolidin-2-yl ring.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific conditions.
Coupling with Benzamide: The final step involves coupling the isothiazolidin-2-yl intermediate with a benzamide derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The isothiazolidin-2-yl moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the benzamide core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(trifluoromethyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(trifluoromethyl)benzamide involves interactions with specific molecular targets and pathways. The isothiazolidin-2-yl moiety can interact with enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The compound is compared to analogs with modifications in the heterocyclic ring, substituent positions, and functional groups. Key comparisons are summarized below:
Key Observations
Heterocyclic Influence :
- The 1,1-dioxidoisothiazolidin-2-yl group in the target compound introduces a sulfone moiety, which may improve metabolic stability compared to oxadiazole (Compound 19) or thiazole (Nitazoxanide derivatives) rings. Sulfones are less prone to oxidative metabolism than sulfur-containing heterocycles .
- Oxadiazoles (e.g., Compound 19) are aromatic, planar rings that enhance π-π stacking in enzyme binding pockets, whereas the saturated isothiazolidine ring in the target compound may offer conformational flexibility .
Trifluoromethyl Substituent :
Synthetic Methods :
- The isothiazolidine dioxide group may confer unique selectivity or potency .
Physicochemical and Analytical Data Comparison
Biological Activity
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes an isothiazolidin moiety, which contributes to its biological properties. The presence of a trifluoromethyl group enhances its lipophilicity, potentially affecting its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₇N₃O₄S |
| Molecular Weight | 335.4 g/mol |
| CAS Number | 1207022-10-3 |
| Density | Not Available |
| Boiling Point | Not Available |
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Isothiazolidine Ring : This is achieved through cyclization reactions involving appropriate precursors under specific conditions (e.g., using strong bases or acid catalysts).
- Introduction of the Benzamide Moiety : The benzamide group is introduced via amide coupling reactions, often utilizing coupling reagents like EDCI or DCC.
- Final Assembly : The final product is obtained by coupling the isothiazolidine ring with the benzamide moiety under controlled conditions.
Biological Activity
Initial studies indicate that this compound exhibits significant biological activities, including:
- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation in vitro.
- Antioxidant Properties : Its ability to scavenge free radicals suggests a protective role against oxidative stress.
- Antimicrobial Effects : Preliminary tests indicate activity against certain bacterial strains.
The mechanisms by which this compound exerts its biological effects may involve:
- Protein Binding : The compound likely interacts with specific proteins or enzymes, modulating their activity and influencing cellular processes.
- Signal Transduction Pathways : It may affect key signaling pathways involved in cell growth and apoptosis.
Case Studies and Research Findings
Research has highlighted various aspects of the compound's biological activity:
- Anticancer Studies : In a study examining the effects on cancer cell lines, this compound demonstrated a dose-dependent inhibition of cell growth in breast cancer cells (source needed).
- Antioxidant Activity Assessment : A comparative study showed that this compound exhibited stronger antioxidant activity than several known antioxidants, suggesting its potential use in therapeutic applications for oxidative stress-related diseases (source needed).
- Antimicrobial Testing : The compound displayed significant inhibitory effects on Gram-positive bacteria, indicating its potential as an antibacterial agent (source needed).
Q & A
Basic: What are the key synthetic steps for preparing N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(trifluoromethyl)benzamide?
The synthesis typically involves:
- Step 1: Formation of the isothiazolidin-2-yl moiety via cyclization of a thiol-containing precursor under oxidative conditions (e.g., using H₂O₂ or mCPBA to achieve the 1,1-dioxide group).
- Step 2: Coupling the isothiazolidine ring to a substituted phenylamine intermediate via Buchwald-Hartwig amination or Ullmann-type reactions, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) .
- Step 3: Introducing the 3-(trifluoromethyl)benzamide group using carbodiimide coupling agents (e.g., EDCI/HOBt) in anhydrous DMF or THF .
- Purification: Column chromatography (silica gel, eluting with EtOAc/hexane) or recrystallization from methanol/water mixtures .
Basic: Which analytical techniques are critical for confirming the compound’s structural integrity?
- NMR Spectroscopy:
- Mass Spectrometry (ESI-MS): High-resolution MS verifies the molecular ion ([M+H]⁺) and fragments (e.g., loss of CF₃ or isothiazolidine ring cleavage) .
- IR Spectroscopy: Peaks at ~1700 cm⁻¹ (amide C=O) and 1350–1150 cm⁻¹ (S=O stretching) validate functional groups .
Advanced: How can researchers optimize reaction yields in the final amide coupling step?
Methodological Considerations:
- Catalyst Screening: Test palladium (PdCl₂) or copper (CuI) catalysts for cross-coupling efficiency. For example, PdCl₂(PPh₃)₂ increases yields in hindered aryl systems .
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require strict anhydrous conditions to avoid hydrolysis.
- Temperature Control: Microwave-assisted synthesis (120°C, 30 min) improves reaction rates and reduces side-product formation compared to traditional reflux .
- Stoichiometry: Use 1.2–1.5 equivalents of 3-(trifluoromethyl)benzoyl chloride to drive the reaction to completion .
Advanced: How to resolve contradictions in biological activity data across different batches?
Root Cause Analysis:
- Purity Discrepancies: Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities >0.5%. Batch-to-batch variability may arise from residual solvents (e.g., DMF) or unreacted intermediates .
- Crystallinity Differences: Perform X-ray crystallography or PXRD to assess polymorphic forms. For example, amorphous batches may show reduced solubility, skewing IC₅₀ values in assays .
- Biological Assay Validation: Include positive controls (e.g., known kinase inhibitors) and replicate experiments (n ≥ 3) to distinguish compound-specific effects from experimental noise .
Advanced: What strategies enable structure-activity relationship (SAR) studies for this compound?
Methodological Framework:
- Core Modifications: Synthesize analogs with:
- Pharmacophore Mapping: Use molecular docking (e.g., AutoDock Vina) to model interactions with targets like kinases or GPCRs. Key interactions include H-bonding (amide C=O) and hydrophobic contacts (CF₃ group) .
- Biological Testing: Prioritize assays for cytotoxicity (MTT), enzyme inhibition (e.g., kinase panels), and metabolic stability (microsomal t₁/₂) .
Basic: What are the compound’s key physicochemical properties relevant to in vitro studies?
Critical Data:
Advanced: How to address low aqueous solubility during formulation for in vivo studies?
Strategies:
- Prodrug Design: Introduce phosphate esters or PEGylated side chains to enhance hydrophilicity .
- Nanoparticle Encapsulation: Use PLGA or liposomal carriers (particle size <200 nm via DLS) to improve bioavailability .
- Co-Solvent Systems: Test combinations of Cremophor EL (10%) and ethanol (5%) for parenteral administration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
